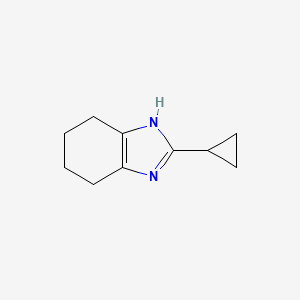

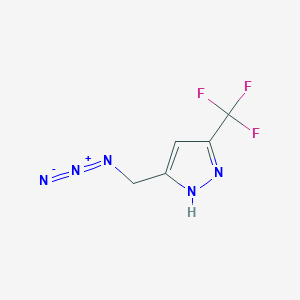

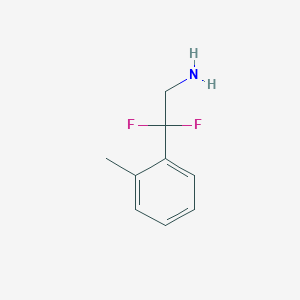

![molecular formula C11H15N3O2 B1469729 1-[(5-环丙基异恶唑-4-基)羰基]哌嗪 CAS No. 1428234-44-9](/img/structure/B1469729.png)

1-[(5-环丙基异恶唑-4-基)羰基]哌嗪

描述

1-(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine, also known as CIP, is a synthetic compound with a variety of potential applications in the chemical and pharmaceutical industries. CIP is a cyclic amide with a piperazine ring and a cyclopropyl isoxazole ring. It is a colorless solid with a melting point of 131-132°C and a boiling point of 230-231°C. CIP has a molecular weight of 210.25 g/mol and a molecular formula of C11H15N3O2.

科学研究应用

药物研发

异恶唑环,如 1-[(5-环丙基异恶唑-4-基)羰基]哌嗪中所含有的,由于其生物学意义,在许多市售药物中很常见 。这种化合物可用于开发新药,特别是作为创建具有潜在治疗效果的分子支架。其结构对于合成新型抗癌剂或神经保护药物可能是至关重要的。

蛋白质组学研究

作为一种生化工具,1-[(5-环丙基异恶唑-4-基)羰基]哌嗪可用于蛋白质组学研究蛋白质相互作用和功能。 它可以作为识别蛋白质-配体相互作用的测定方法的一部分,或作为探针来研究蛋白质的结构 。

环保合成策略

鉴于对可持续化学的需求日益增长,1-[(5-环丙基异恶唑-4-基)羰基]哌嗪可用于开发无金属合成路线。 这种方法有利于减少化学合成的环境影响,符合绿色化学原理 。

作用机制

The mechanism of action of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine is not yet fully understood. However, it is believed that 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine acts as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine has been shown to interact with a variety of other receptors, including the muscarinic acetylcholine receptor, the serotonin receptor, and the dopamine receptor.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine are not yet fully understood. However, it has been suggested that 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine may have a variety of effects on the nervous system, including an anxiolytic effect, an anticonvulsant effect, and a sedative effect. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.

实验室实验的优点和局限性

The use of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine in laboratory experiments has several advantages. It is a relatively stable compound and is relatively easy to synthesize. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in some experiments. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine is not very soluble in organic solvents, which can limit its use in some experiments.

未来方向

There are a variety of potential future directions for the use of 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine. For example, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used in the synthesis of new heterocyclic compounds, such as piperazines, isoxazoles, and pyrazoles. In addition, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used as a ligand in the synthesis of new metal complexes, such as copper(I) and palladium(II) complexes. Furthermore, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used as an intermediate in the synthesis of new pharmaceutical drugs, such as anticonvulsants and anti-inflammatory agents. Finally, 1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine could be used in the development of new therapeutic agents, such as anxiolytics, anticonvulsants, and sedatives.

属性

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(14-5-3-12-4-6-14)9-7-13-16-10(9)8-1-2-8/h7-8,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOXLYCUQDGMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NO2)C(=O)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

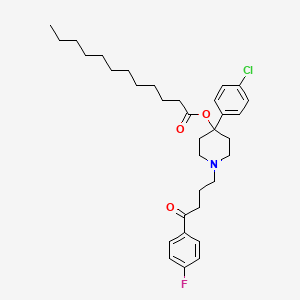

![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)

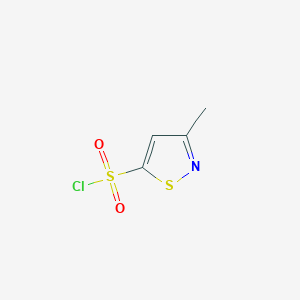

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)

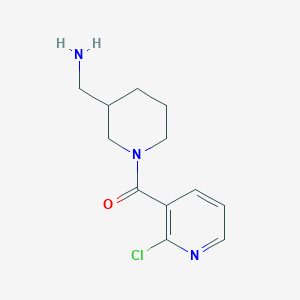

![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine](/img/structure/B1469666.png)